

Biological significance of the azetidine ring in medicinal chemistry.

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Compound of Interest

Compound Name: Methyl Azetidine-2-carboxylate Hydrochloride

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The Azetidine Ring: A Cornerstone of Modern Medicinal Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The four-membered nitrogen-containing heterocycle, the azetidine ring, has emerged from relative obscurity to become a "privileged" scaffold in contemporary drug discovery.^[1] Its unique conformational rigidity, which lies between the highly strained aziridine and the more flexible pyrrolidine, offers a powerful tool for medicinal chemists to fine-tune the physicochemical and pharmacological properties of drug candidates.^{[1][2]} This constrained geometry can enhance binding affinity to biological targets by minimizing the entropic penalty upon binding.^[3] Historically, the synthesis of this strained ring system posed significant challenges, limiting its widespread application.^[4] However, recent advancements in synthetic methodologies have made a diverse array of functionalized azetidines more accessible, unlocking their vast potential in medicinal chemistry.^[5] Consequently, the azetidine motif is now a key component of several FDA-approved drugs and numerous clinical candidates across a spectrum of therapeutic areas, including oncology, central nervous system (CNS) disorders, and inflammatory diseases.^{[1][4]}

Physicochemical Properties and Bioisosterism

The azetidine ring's unique structural features impart favorable physicochemical properties that are advantageous in drug design. Its smaller ring size compared to more common heterocycles like pyrrolidine and piperidine often leads to a lower molecular weight and reduced lipophilicity, which can improve the overall druglikeness of a molecule.^[3] The nitrogen atom within the ring can act as a hydrogen bond acceptor and provides a handle for further chemical modification.

The azetidine scaffold is also a valuable bioisostere for other cyclic and acyclic moieties. It can serve as a conformationally restricted analog of acyclic amines or as a bioisosteric replacement for larger rings like pyrrolidine or even phenyl groups.^[6] Notably, azetidine-2-carboxylic acid is a proline analogue that can be incorporated into peptides, inducing distinct conformational changes compared to its five-membered counterpart and influencing the stability of macromolecules like collagen.^{[7][8]} This ability to mimic and modulate biological structures makes the azetidine ring a versatile tool in the medicinal chemist's arsenal.

Therapeutic Applications and Biological Significance

The versatility of the azetidine ring is evident in its presence in a wide range of biologically active compounds.^{[4][9]} Azetidine-containing molecules have demonstrated efficacy as anticancer, antibacterial, antiviral, anti-inflammatory, and CNS-active agents.^[4]

In oncology, azetidine derivatives have been developed as potent inhibitors of key signaling pathways. For instance, novel azetidine amides have been identified as sub-micromolar inhibitors of Signal Transducer and Activator of Transcription 3 (STAT3), a crucial protein in cancer cell proliferation and survival.^{[10][11]}

In the realm of neuroscience, azetidine-based compounds have been explored as inhibitors of GABA uptake, showing promise for the treatment of neurological disorders.^[12] The constrained nature of the azetidine ring allows for the design of potent and selective modulators of CNS targets.

Furthermore, the 2-azetidinone (β -lactam) core is the cornerstone of the most important classes of antibiotics, including penicillins and cephalosporins, highlighting the profound historical and ongoing impact of this scaffold in treating infectious diseases.^[13]

Quantitative Data on Azetidine-Containing Compounds

The following tables summarize key quantitative data for representative azetidine-containing drugs and experimental compounds, providing a comparative overview of their pharmacokinetic properties and biological activities.

Table 1: Pharmacokinetic Parameters of Marketed Azetidine-Containing Drugs

Drug Name	Therapeutic Area	Tmax (h)	t1/2 (h)	Protein Binding (%)	Bioavailability (%)	Primary Metabolism
Azelnidipine	Antihypertensive	2.6 - 4.0[14]	16.0 - 28.0[14]	~90%[3]	-	CYP3A4[3] [15]
Cobimetinib	Oncology (MEK Inhibitor)	~1-3[5]	~52.8 (2.2 days)[16]	95%[5]	46%[17]	UGT2B7, CYP2D6, CYP3A4
Tofacitinib	Rheumatoid Arthritis (JAK Inhibitor)	0.5 - 1.0[4]	~3[4][18]	~40%[18]	~74%[18]	CYP3A4, CYP2C19[4]

Table 2: Bioactivity of Experimental Azetidine-Containing Compounds

Compound Class	Target	Representative Compound	IC50 / KD	Cell Line / Assay
STAT3 Inhibitors	STAT3	5a	IC50: 0.55 μ M[10]	EMSA
STAT3 Inhibitors	STAT3	5o	IC50: 0.38 μ M[10]	EMSA
STAT3 Inhibitors	STAT3	8i	IC50: 0.34 μ M[10]	EMSA
STAT3 Inhibitors	STAT3	7g	KD: 880 nM[10]	ITC
STAT3 Inhibitors	STAT3	9k	KD: 960 nM[10]	ITC
GABA Uptake Inhibitors	GAT-1	Azetidin-2-ylacetic acid derivative with 4,4-diphenylbutenyl moiety	IC50: 2.83 μ M[12]	[³ H]GABA uptake assay
GABA Uptake Inhibitors	GAT-1	Azetidin-2-ylacetic acid derivative with 4,4-bis(3-methyl-2-thienyl)butenyl moiety	IC50: 2.01 μ M[12]	[³ H]GABA uptake assay
GABA Uptake Inhibitors	GAT-3	1-{2-[tris(4-methoxyphenyl)methoxy]ethyl}azetidine-3-carboxylic acid	IC50: 15.3 μ M[12]	[³ H]GABA uptake assay
Antitumor Agents	Tubulin	TZT-1027 analogue (1a)	IC50: 2.2 nM	A549 cell line
Antitumor Agents	Tubulin	TZT-1027 analogue (1a)	IC50: 2.1 nM	HCT116 cell line

Experimental Protocols

Detailed methodologies are crucial for the synthesis and evaluation of novel azetidine-containing compounds. Below are representative protocols for the synthesis of a key azetidine building block and for a key biological assay.

Synthesis of N-Boc-3-oxoazetidine

This protocol describes the synthesis of a versatile azetidine intermediate, N-Boc-3-oxoazetidine, which can be further functionalized to generate a variety of derivatives.

Materials:

- 1-Boc-3-azetidinol
- Oxalyl chloride
- Dimethyl sulfoxide (DMSO)
- Triethylamine (TEA)
- Dichloromethane (DCM)
- Anhydrous sodium sulfate
- Silica gel for column chromatography

Procedure:

- Oxalyl Chloride Activation: To a solution of oxalyl chloride (1.2 eq) in anhydrous DCM (0.2 M) cooled to -78 °C under an inert atmosphere (e.g., argon or nitrogen), add DMSO (2.4 eq) dropwise. Stir the mixture for 15 minutes.
- Alcohol Addition: Add a solution of 1-Boc-3-azetidinol (1.0 eq) in DCM dropwise to the reaction mixture, maintaining the temperature at -78 °C. Stir for 1 hour.
- Base Addition: Add triethylamine (5.0 eq) dropwise to the reaction mixture. Allow the reaction to warm to room temperature and stir for an additional 1 hour.

- Work-up: Quench the reaction with water. Separate the organic layer, and extract the aqueous layer with DCM. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
- Purification: Filter the mixture and concentrate the filtrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., ethyl acetate/hexanes) to afford N-Boc-3-oxoazetidine.

Electrophoretic Mobility Shift Assay (EMSA) for STAT3 DNA-Binding Activity

This protocol details a method to assess the inhibitory activity of azetidine compounds on the DNA-binding ability of STAT3, a key transcription factor in cancer.

Materials:

- Nuclear extracts from cells with constitutively active STAT3 (e.g., v-Src-transformed NIH3T3 cells)
- ^{32}P -labeled high-affinity sis-inducible element (hSIE) probe
- Azetidine test compounds
- Poly [d(I-C)]
- Binding buffer (e.g., 10 mM HEPES, 50 mM KCl, 1 mM DTT, 1 mM EDTA, 5% glycerol)
- Non-denaturing polyacrylamide gel
- TBE buffer

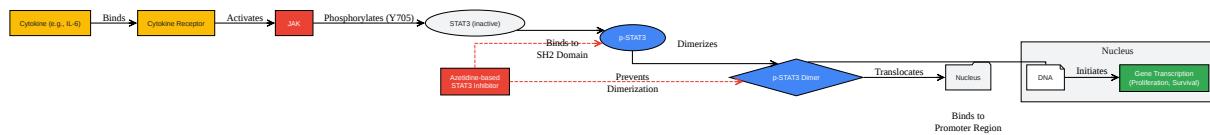
Procedure:

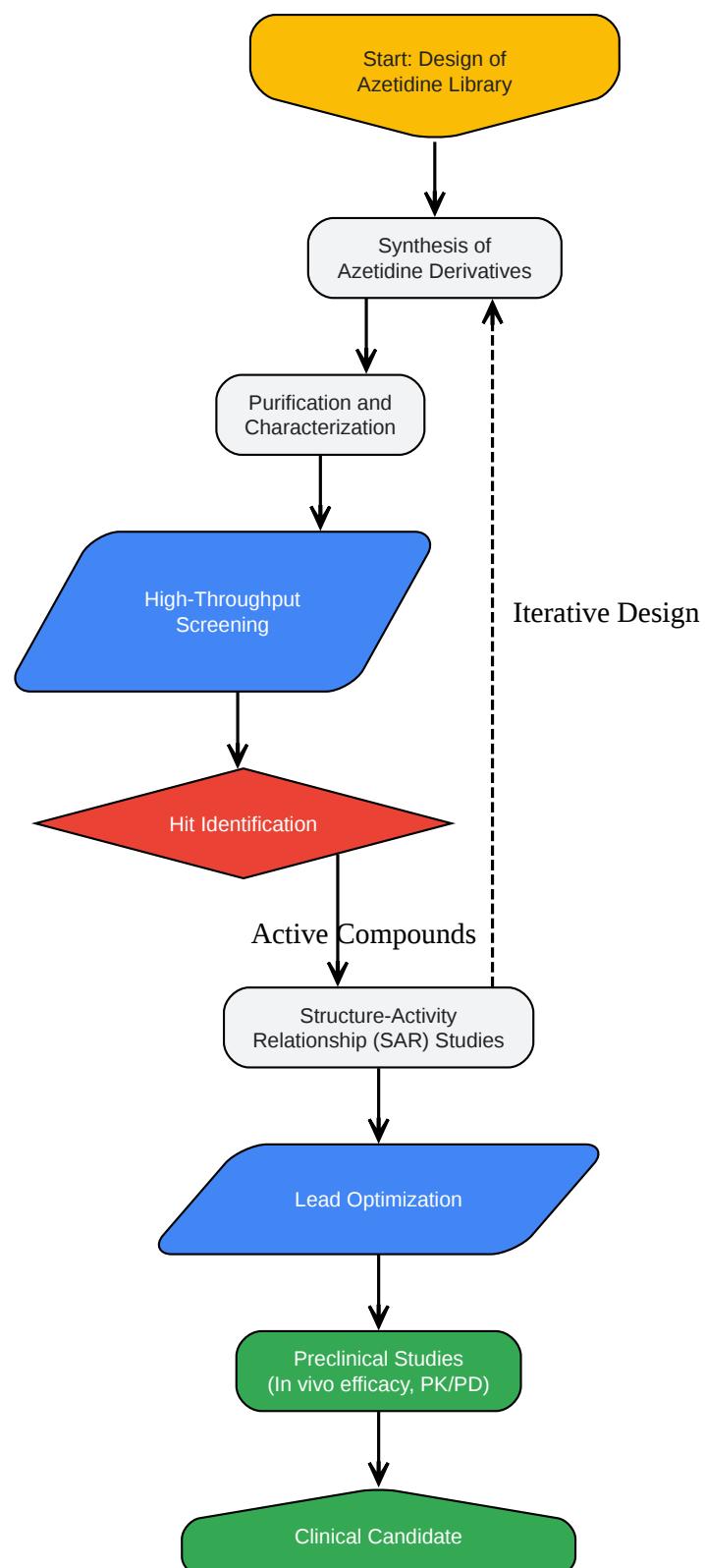
- Binding Reaction Setup: In a microcentrifuge tube, combine the nuclear extract (containing STAT3), poly [d(I-C)] (as a non-specific competitor), and the azetidine test compound at various concentrations in the binding buffer.

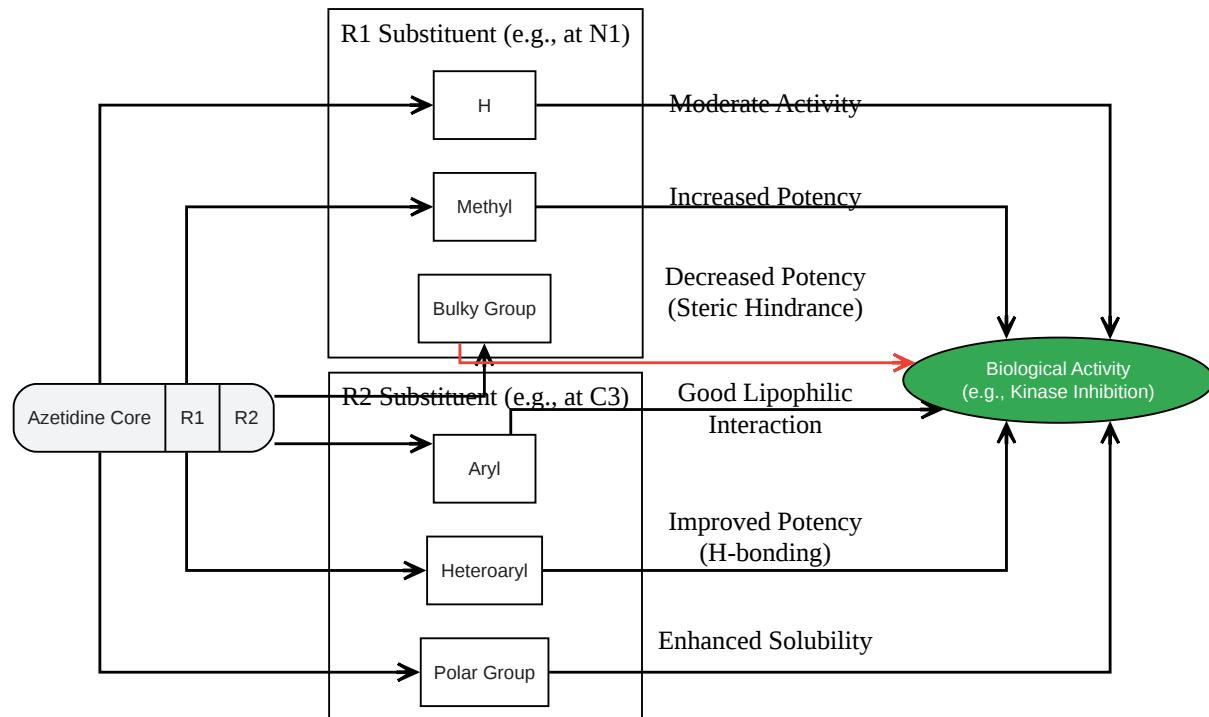
- Pre-incubation: Incubate the mixture on ice for 15-20 minutes to allow the inhibitor to bind to STAT3.
- Probe Addition: Add the ³²P-labeled hSIE probe to the reaction mixture.
- Incubation: Incubate the reaction at room temperature for 20-30 minutes to allow the formation of STAT3-DNA complexes.
- Electrophoresis: Load the samples onto a pre-run non-denaturing polyacrylamide gel. Run the gel in TBE buffer at a constant voltage until the dye front reaches the bottom.
- Visualization: Dry the gel and expose it to a phosphor screen or X-ray film to visualize the radioactive bands.
- Data Analysis: Quantify the intensity of the bands corresponding to the STAT3-DNA complex. Determine the IC₅₀ value of the azetidine compound by plotting the percentage of inhibition against the compound concentration.[\[10\]](#)[\[11\]](#)[\[19\]](#)

Visualizations

The following diagrams, created using the DOT language for Graphviz, illustrate key signaling pathways, experimental workflows, and logical relationships relevant to the biological significance of the azetidine ring.







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